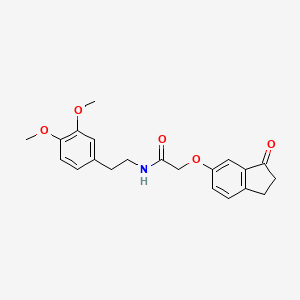

![molecular formula C15H11F3N4OS B2853983 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 304862-29-1](/img/structure/B2853983.png)

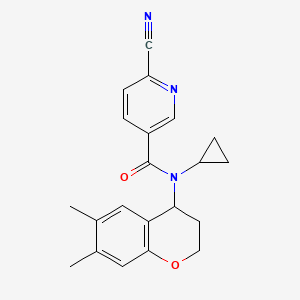

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme binding moieties .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines can be achieved through a mild, efficient, and operationally simple one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is functional group tolerant and atom-economic, providing facile access to synthetically and biologically important triazolopyridine derivatives .Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .Chemical Reactions Analysis

The compound is part of a novel class of compounds originated from a structure-based virtual screening made on IDO1 active site . It has been developed with excellent in vitro metabolic stability and exquisite selectivity with respect to other heme-containing enzymes .科学的研究の応用

Cancer Research: c-Met Kinase Inhibition

This compound has been identified as a potential inhibitor of the c-Met kinase, which is often implicated in various forms of cancer. Studies have shown that derivatives of this compound exhibit promising anti-tumor activity against cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent efficacy .

Medicinal Chemistry: GABAA Modulating Activity

The triazolopyridine core of the compound is structurally conducive for modulation of the GABAA receptor. This application is significant in the development of therapeutics for neurological disorders, where modulation of GABAA can have anxiolytic, sedative, and muscle relaxant effects .

Fluorescent Probes

Due to the inherent properties of the triazolopyridine moiety, derivatives of this compound can be used as fluorescent probes. These probes are valuable in biological research for imaging and studying biological processes at the molecular level .

Structural Units in Polymer Chemistry

The robustness of the triazolopyridine ring system allows it to serve as a structural unit in polymers. This application is crucial for developing new materials with specific mechanical and chemical properties .

Synthetic Chemistry: Heterocyclic Compound Synthesis

The compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds. These heterocycles are important in various chemical syntheses due to their reactivity and stability .

Practical Applications in Industry

Triazolopyridine derivatives, including this compound, find practical applications in various industries. They can be used in the development of new chemical entities with potential uses in pharmaceuticals, agrochemicals, and dyes .

作用機序

将来の方向性

Despite the fact that no IDO1 inhibitor has been approved so far, recent studies have shed light on the additional roles that IDO1 mediates beyond its catalytic activity, conferring new life to the field . Therefore, the future directions of this compound could be in the field of cancer immunotherapy.

特性

IUPAC Name |

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4OS/c16-15(17,18)10-4-3-5-11(8-10)19-13(23)9-24-14-21-20-12-6-1-2-7-22(12)14/h1-8H,9H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STECSCFHJLVXFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-Indazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2853900.png)

![5-((4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853901.png)

![5-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2853904.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2853905.png)

![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene](/img/structure/B2853907.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2853909.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide](/img/structure/B2853918.png)